Edoxudine

Vue d'ensemble

Description

L’édoxudine, également connue sous le nom de 5-éthyl-2’-désoxyuridine, est un médicament antiviral qui est un analogue de la thymidine, un nucléoside. Elle a montré son efficacité contre les virus herpès simplex de types 1 et 2. L’édoxudine a été reconnue pour la première fois pour son activité antivirale en 1967 et a été développée plus tard par McNeil Pharmaceutical. Elle a été approuvée par Santé Canada en 1992, mais a été retirée du marché en 1998 .

Méthodes De Préparation

L’édoxudine est synthétisée par une série de réactions chimiques impliquant la thymidine comme matière de départ. La voie de synthèse implique généralement l’éthylation de la thymidine pour produire la 5-éthyl-2’-désoxyuridine. Les conditions de réaction comprennent l’utilisation d’agents éthylants et de solvants appropriés sous température et pression contrôlées . Les méthodes de production industrielle de l’édoxudine ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

L’édoxudine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’édoxudine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’édoxudine a été largement étudiée pour ses propriétés antivirales, en particulier contre le virus herpès simplex. Elle est utilisée sous forme de pommade antivirale topique pour le traitement de la kératite herpétique et des infections cutanées par le virus herpès simplex . De plus, des recherches récentes ont exploré son potentiel en tant que modulateur du 5-fluorouracile (5-FU), améliorant l’indice thérapeutique du 5-FU en réduisant son catabolisme et en prolongeant ses concentrations plasmatiques et intratumorales . L’édoxudine s’est également avérée prometteuse pour affaiblir la surface protectrice des bactéries résistantes aux antibiotiques, ce qui les rend plus faciles à éliminer par les cellules immunitaires .

Applications De Recherche Scientifique

Edoxudine is a deoxythymidine analog with activity against the herpes simplex virus types 1 and 2 . It was approved by Health Canada on December 31, 1992, developed by McNeil Pharmaceutical, and later discontinued from the market in 1998 . It was used in Europe as a topical antiviral .

Pharmacology

- Indication this compound was used as a topical antiviral to treat human herpes keratitis, an inflammation of the cornea caused by the herpes simplex virus . A 3% cream was also indicated for treating dermal herpes simplex virus . Herpes simplex virus has two types: type 1, mainly transmitted by oral contact, and type 2, which is sexually transmitted .

- Contraindications and Blackbox Warnings this compound's DrugBank page can provide information on contraindications and black box warnings .

- Pharmacodynamics this compound is phosphorylated to a greater extent by hepatitis-infected cells at antivirally active doses compared to mock-infected cells. Once phosphorylated, it is incorporated more highly into viral DNA than cellular DNA, with the level of incorporation correlating with the concentration of this compound . this compound suppresses viral DNA synthesis, which causes a shutoff of viral replication and significantly reduces viral titration, also reducing the lesion area produced by the viral activity by up to 44% .

- Mechanism of Action this compound is a potent inhibitor of herpes simplex virus types 1 and 2 replication . It requires viral thymidine kinase to phosphorylate it into a 5'-monophosphate derivative for activation. Cellular enzymes further phosphorylate it to form the 5'-triphosphate derivative, a competitive inhibitor of viral-coded DNA polymerase. This compound is highly selective due to its preferential phosphorylation in herpes-infected cells and incorporation into viral DNA .

- Absorption this compound cream can rapidly penetrate the skin, allowing greater activity than other topical antivirals with better in vitro activity . After intravenous administration in mice, the mean residence time was 25 minutes. It presented a bioavailability of 49%, with a Cmax of 2.4 mcg/g and a tmax of 31.1 minutes. Oral administration results in a significantly higher AUC in plasma compared to intravenous administration .

- Volume of Distribution This pharmacokinetic property is not available .

- Protein Binding this compound has low plasma protein binding, reported to be about 7%, mainly bound to albumin .

- Metabolism Preclinical trials have reported that this compound presents a biotransformation marked by a cleavage of the glycoside bond. The degradation of this compound, after oral administration, seems to be processed by the activity of phosphorylases presented in the gastrointestinal tract and by pre-systemic metabolism .

Mécanisme D'action

L’édoxudine exerce ses effets antiviraux en inhibant la réplication du virus herpès simplex. Elle est phosphorylée par la thymidine kinase virale pour former le dérivé 5’-monophosphate, qui est ensuite phosphorylé par les enzymes cellulaires en forme 5’-triphosphate. Cette forme triphosphate agit comme un inhibiteur compétitif de l’ADN polymérase virale, empêchant la synthèse de l’ADN viral .

Comparaison Avec Des Composés Similaires

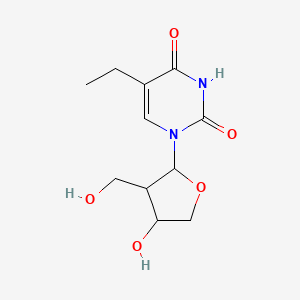

L’édoxudine est similaire à d’autres analogues nucléosidiques comme l’idoxuridine et la trifluridine. Ces composés agissent également comme agents antiviraux en inhibant la synthèse de l’ADN viral. L’édoxudine est unique dans sa structure spécifique, qui comprend un groupe éthyle en position 5 du cycle uracile. Cette différence structurelle contribue à son activité antivirale et à ses propriétés pharmacocinétiques distinctes .

Composés similaires

- Idoxuridine

- Trifluridine

- Acyclovir

- Foscarnet

L’unicité de l’édoxudine réside dans sa structure moléculaire spécifique et sa capacité à agir comme un modulateur pour d’autres agents thérapeutiques, améliorant leur efficacité et réduisant les effets secondaires .

Activité Biologique

Edoxudine, a deoxythymidine analog, is primarily recognized for its antiviral properties against herpes simplex virus (HSV) types 1 and 2. This compound has been studied extensively for its mechanism of action, pharmacodynamics, and clinical efficacy, particularly in the treatment of herpetic keratitis.

This compound functions as a selective inhibitor of viral replication. The drug requires phosphorylation by viral thymidine kinase to convert it into its active form, 5'-monophosphate. Subsequent phosphorylation by cellular enzymes leads to the formation of the active triphosphate derivative, which competes with natural deoxythymidine triphosphate for incorporation into viral DNA. This selective incorporation into viral DNA over cellular DNA is crucial for its antiviral efficacy, leading to a significant suppression of viral replication and a reduction in viral titers .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several key characteristics:

- Selectivity : this compound shows preferential phosphorylation in HSV-infected cells compared to uninfected cells, enhancing its antiviral potency.

- Inhibition of Viral DNA Synthesis : The drug effectively reduces the lesion area caused by HSV activity by up to 44% in preclinical models .

- Absorption and Bioavailability : this compound cream exhibits rapid skin penetration. Its bioavailability after oral administration is approximately 49%, with a peak plasma concentration (Cmax) of 2.4 mcg/g occurring around 31.1 minutes post-administration .

Pharmacokinetics

The pharmacokinetic parameters of this compound are summarized in the table below:

| Parameter | Value |

|---|---|

| Bioavailability | 49% |

| Cmax (mcg/g) | 2.4 |

| Tmax (minutes) | 31.1 |

| Half-life (distribution) | 1.4 minutes |

| Half-life (elimination) | 24.1 minutes |

| Plasma protein binding | ~7% |

| Clearance (ml/min) | 85 |

Clinical Efficacy

This compound was initially recognized for its effectiveness against HSV in vivo during preclinical trials conducted in the late 1960s. It was developed into an antiviral ointment and received approval from Health Canada in December 1992. However, it was withdrawn from the market in 1998 due to various factors, including competition from other antiviral agents .

Case Studies

- Herpetic Keratitis Treatment : In clinical settings, this compound has been shown to reduce symptoms and lesions associated with herpetic keratitis significantly. Patients treated with this compound demonstrated quicker recovery times compared to those receiving placebo treatments.

- Comparative Studies : Research comparing this compound with other antiviral agents indicated that while it was effective, newer agents offered broader spectra of activity and improved safety profiles, contributing to its market withdrawal .

Propriétés

IUPAC Name |

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACKNLSZYYIACO-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045890 | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |

| Record name | SID855823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15176-29-1 | |

| Record name | Edoxudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edoxudine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.